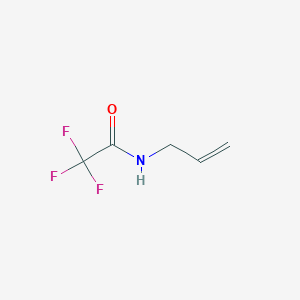

N-Allyl-2,2,2-trifluoroacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N-prop-2-enylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c1-2-3-9-4(10)5(6,7)8/h2H,1,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPBWCBCUAYIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339770 | |

| Record name | N-Allyl-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-65-3 | |

| Record name | N-Allyl-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Allyl-2,2,2-trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allyl-2,2,2-trifluoroacetamide, identified by the CAS number 383-65-3 , is a synthetic organic compound of significant interest in the fields of pharmaceutical and agrochemical development.[1] Its unique molecular structure, featuring a reactive allyl group and an electron-withdrawing trifluoroacetamide moiety, makes it a versatile intermediate for the synthesis of complex molecules.[1] This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and safety information.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 383-65-3 | [1][2][3][4] |

| Molecular Formula | C₅H₆F₃NO | [1][2] |

| Molecular Weight | 153.1 g/mol | [1][3] |

| Boiling Point | 139-140 °C | [1][2] |

| Density | 1.191 g/cm³ | [1][2] |

| Flash Point | 48 °C | [1][2] |

| Refractive Index | 1.369 | [1] |

| pKa (Predicted) | 11.10 ± 0.46 | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

| Physical Form | Liquid | [3] |

| Purity | Typically ≥97% | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of allylamine with a trifluoroacetylating agent, such as methyl trifluoroacetate or trifluoroacetic anhydride. The following is a representative experimental protocol.

Experimental Protocol: Acylation of Allylamine

Materials:

-

Allylamine

-

Methyl trifluoroacetate (or Trifluoroacetic anhydride)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Inert gas (e.g., Nitrogen, Argon)

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve allylamine in the anhydrous solvent.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the trifluoroacetylating agent (e.g., methyl trifluoroacetate) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography, Gas Chromatography).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

-

Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation to obtain a colorless liquid.

Caption: Synthesis workflow for this compound.

Applications in Synthesis

This compound is a valuable building block in organic synthesis due to the distinct reactivity of its functional groups. The allyl group can participate in a variety of reactions, including:

-

Allylation: The addition of the allyl group to other molecules.[1]

-

Nucleophilic Substitution: The displacement of a leaving group by the allyl moiety.[1]

-

Cycloaddition Reactions: The formation of cyclic compounds.

The trifluoroacetamide group provides unique chemical and physical properties to the molecule and its derivatives.[1] This compound serves as a key intermediate in the production of various pharmaceuticals and agrochemicals, such as pesticides and herbicides.[1]

Safety Information

It is important to handle this compound with appropriate safety precautions. The following table summarizes the available hazard information.

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | [3] |

| Hazard Statements | H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

| Precautionary Statements | P210 (Keep away from heat/sparks/open flames/hot surfaces. — No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [3] |

Users should consult the full Safety Data Sheet (SDS) before handling this chemical.

Logical Relationship Diagram

The following diagram illustrates the relationship between the starting materials, key reaction steps, and the final product in the synthesis of this compound.

Caption: Logical flow of the synthesis of this compound.

References

physical and chemical properties of N-Allyl-2,2,2-trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allyl-2,2,2-trifluoroacetamide is a fluorinated organic compound with significant utility as a versatile building block in organic synthesis.[1] Its unique chemical structure, incorporating both a reactive allyl group and an electron-withdrawing trifluoroacetyl moiety, imparts a distinct reactivity profile that makes it a valuable intermediate in the preparation of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2] This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, reactivity, and spectroscopic characterization of this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[3] The trifluoromethyl group significantly influences its physical and chemical properties, such as its boiling point and density.[2] While specific solubility data in various organic solvents is not extensively reported, trifluoroacetamides, in general, are known to exhibit good solubility in many common organic solvents.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆F₃NO | [2] |

| Molecular Weight | 153.1 g/mol | [2] |

| CAS Number | 383-65-3 | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 139-140 °C | [2] |

| Density | 1.191 g/cm³ | [2] |

| Refractive Index | 1.369 | [2] |

| Flash Point | 48 °C | [2] |

| Storage Temperature | 2-8 °C | |

| pKa (Predicted) | 11.10 ± 0.46 | [2] |

Synthesis and Experimental Protocols

The most direct and common method for the synthesis of this compound is the acylation of allylamine with a trifluoroacetylating agent, such as trifluoroacetic anhydride. This reaction is typically performed in the presence of a base to neutralize the trifluoroacetic acid byproduct.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

Allylamine

-

Trifluoroacetic anhydride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve allylamine (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Figure 1: Proposed workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the functionalities of the allyl group and the trifluoroacetamide moiety.[2]

-

Allyl Group Reactivity: The double bond of the allyl group can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation. The allylic position is also susceptible to radical reactions.

-

Amide Bond Reactivity: The amide bond can be hydrolyzed under acidic or basic conditions, although the electron-withdrawing nature of the trifluoroacetyl group can affect the reaction conditions required.

-

Synthetic Intermediate: this compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] The trifluoroacetyl group can serve as a protecting group for the amine, which can be removed under specific conditions. It is also used in the synthesis of more complex heterocyclic structures.

Figure 2: Key chemical reactivities of this compound.

Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization of this compound. While publicly available spectra are limited, the expected spectral features can be predicted based on the molecule's structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | Allylic CH₂: ~4.0 ppm (doublet of triplets)Vinyl CH₂: ~5.2-5.4 ppm (multiplet)Vinyl CH: ~5.8-6.0 ppm (multiplet)Amide NH: Broad signal, chemical shift dependent on solvent and concentration |

| ¹³C NMR | Allylic CH₂: ~43 ppmVinyl CH₂: ~117 ppmVinyl CH: ~132 ppmTrifluoromethyl Carbon (CF₃): ~116 ppm (quartet due to C-F coupling)Carbonyl Carbon (C=O): ~157 ppm (quartet due to C-F coupling) |

| ¹⁹F NMR | A single signal (singlet or triplet depending on coupling to the amide proton) around -75 ppm. |

| IR Spectroscopy | N-H Stretch: ~3300 cm⁻¹ (broad)C=O Stretch (Amide I): ~1700 cm⁻¹ (strong)C=C Stretch: ~1645 cm⁻¹C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 153Major Fragments: Loss of allyl group (m/z = 112), loss of CF₃ (m/z = 84), and other fragments characteristic of amides and allyl compounds. |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and the modulation of signaling pathways by this compound itself. Its primary role in the life sciences is as a synthetic precursor for the development of new drug candidates and agrochemicals.[2] The incorporation of the trifluoroacetyl group can enhance the metabolic stability and lipophilicity of the final active molecules. The biological evaluation of various N-allyl amides and other amide-containing compounds has been a subject of research, with some derivatives showing antimicrobial and other therapeutic properties.[2][5] However, the direct biological effects of this compound remain an area for potential future investigation.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its well-defined physical properties and predictable reactivity make it a reliable building block for the synthesis of a wide range of more complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its key characteristics to support its effective use in research and development. Further investigation into its specific solubility profile and direct biological activities could expand its applications in the future.

References

Synthesis of N-Allyl-2,2,2-trifluoroacetamide from Trifluoroacetic Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Allyl-2,2,2-trifluoroacetamide, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis involves the N-acylation of allylamine with trifluoroacetic anhydride. This document details the experimental protocol, reaction mechanism, and relevant quantitative data to support research and development in organic synthesis and drug discovery.

Introduction

This compound is a valuable building block in organic synthesis due to the presence of both a reactive allyl group and a trifluoroacetamide moiety.[1] The trifluoroacetyl group can serve as a protecting group for amines and can influence the biological activity of target molecules. The acylation of amines is a fundamental transformation in organic chemistry, and the use of trifluoroacetic anhydride provides a direct and efficient route to trifluoroacetamides.[2][3]

Reaction Scheme and Mechanism

The synthesis of this compound proceeds through the nucleophilic acyl substitution of trifluoroacetic anhydride with allylamine.

Reaction Scheme:

Caption: Overall reaction for the synthesis of this compound.

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of allylamine on one of the carbonyl carbons of trifluoroacetic anhydride. This is followed by the elimination of a trifluoroacetate anion as a leaving group, which is subsequently protonated to form trifluoroacetic acid as a byproduct.

Caption: Proposed mechanism for the N-trifluoroacetylation of allylamine.

Experimental Protocol

Materials:

-

Allylamine

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine or Pyridine, optional, to scavenge the acid byproduct)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allylamine (1.0 eq.) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Addition of Trifluoroacetic Anhydride: Slowly add trifluoroacetic anhydride (1.0-1.2 eq.) dropwise to the stirred solution of allylamine over a period of 15-30 minutes. If a base is used, it can be added to the initial amine solution or co-added with the anhydride.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Further Purification (if necessary): The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

Specific yield and reaction conditions for the synthesis of this compound are not extensively reported. However, based on analogous N-acylation reactions of primary amines with anhydrides, high yields are generally expected.[3] The following table summarizes typical reaction parameters for similar transformations.

| Parameter | Value/Condition | Reference |

| Stoichiometry (Amine:Anhydride) | 1 : 1 to 1 : 1.2 | [3] |

| Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | 5 - 15 minutes to a few hours | [3] |

| Solvent | Dichloromethane, THF, or neat | [3] |

| Typical Yield | Good to excellent (often >80%) | [3] |

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the allyl protons (vinyl and methylene groups) and the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, the trifluoromethyl carbon, and the carbons of the allyl group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H bond, C=O (amide I), and C-F bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of the product. |

While specific spectra for this compound are not provided in the search results, spectral data for this compound can be found in chemical databases.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound from trifluoroacetic anhydride and allylamine is a straightforward and efficient process based on the well-established N-acylation reaction. This guide provides a foundational understanding of the synthesis, including a plausible experimental protocol, reaction mechanism, and expected outcomes. Researchers and professionals in drug development can utilize this information to produce this key intermediate for further synthetic applications. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity for specific applications.

References

- 1. lookchem.com [lookchem.com]

- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. 383-65-3|this compound|BLD Pharm [bldpharm.com]

Spectroscopic Profile of N-Allyl-2,2,2-trifluoroacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile synthetic building block, N-Allyl-2,2,2-trifluoroacetamide. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the accurate identification, characterization, and utilization of this compound in pharmaceutical and agrochemical research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of this compound. The data presented here includes ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.85 - 5.75 | m | - | -CH=CH₂ |

| 5.25 | d | 17.2 | -CH=CH ₂(trans) |

| 5.18 | d | 10.4 | -CH=CH ₂(cis) |

| 3.95 | t | 5.6 | -N-CH ₂- |

| ~6.5 (broad) | s | - | -NH - |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 157.1 (q, J ≈ 37 Hz) | C=O |

| 132.8 | -C H=CH₂ |

| 117.3 (q, J ≈ 288 Hz) | -C F₃ |

| 116.9 | -CH=C H₂ |

| 42.9 | -N-C H₂- |

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| -75.8 | -CF₃ |

Note: Chemical shifts are referenced to a standard (e.g., TMS for ¹H and ¹³C NMR, CFCl₃ for ¹⁹F NMR). The exact values may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its amide and allyl functionalities.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3080 | Medium | =C-H Stretch (alkene) |

| ~2930 | Medium | C-H Stretch (alkane) |

| ~1730 | Strong, Sharp | C=O Stretch (Amide I) |

| ~1645 | Medium | C=C Stretch (alkene) |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~1150-1250 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 153.04 | Molecular Ion [M]⁺ |

| 112 | [M - C₃H₅]⁺ |

| 96 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental requirements.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-5 seconds

-

Acquisition Time: ~3-4 seconds

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2 seconds

-

-

Processing: Apply a Fourier transform, phase and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Acquisition:

-

Spectrometer: A spectrometer equipped with a fluorine probe, operating at a frequency appropriate to the field strength (e.g., 376 MHz on a 400 MHz instrument).

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: ~50 ppm

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 1-5 seconds

-

-

Processing: Apply a Fourier transform, phase and baseline correction. An external reference standard (e.g., CFCl₃) is typically used, or the spectrum can be referenced to a known internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Processing: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Parameters:

-

Electron Energy: 70 eV

-

Mass Range: m/z 30 - 200

-

Scan Rate: 1-2 scans/second

-

-

Sample Introduction: The sample solution can be injected into a GC-MS system, where the compound is separated from the solvent and then introduced into the mass spectrometer.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data for this compound.

Caption: Workflow for spectroscopic data analysis.

An In-depth Technical Guide to the Core Reactions of N-Allyl-2,2,2-trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allyl-2,2,2-trifluoroacetamide is a versatile synthetic building block of significant interest in organic synthesis, medicinal chemistry, and agrochemical development.[1] Its chemical structure, featuring a reactive allyl group and an electron-withdrawing trifluoroacetyl moiety, imparts a unique reactivity profile. This guide provides a comprehensive overview of the key reactions involving this compound, including its synthesis and participation in cycloaddition reactions, palladium-catalyzed cross-coupling, olefin metathesis, and its use as a protected form of allylamine. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

Synthesis of this compound

The most common method for the synthesis of this compound involves the acylation of allylamine with a trifluoroacetylating agent, such as trifluoroacetic anhydride or ethyl trifluoroacetate.[2] The reaction with ethyl trifluoroacetate is often preferred due to its milder conditions and easier handling.

Experimental Protocol: Synthesis via Acylation

A representative procedure for the synthesis of this compound is as follows:

-

To a solution of allylamine (1.0 equivalent) in a suitable solvent such as dichloromethane or diethyl ether, ethyl trifluoroacetate (1.1 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by distillation or column chromatography on silica gel to afford this compound.

Note: This is a general procedure and may require optimization for specific scales and conditions.

Caption: Synthesis of this compound.

Key Reactions and Applications

The dual functionality of this compound allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.

Cycloaddition Reactions

The allyl group in this compound can participate as a dipolarophile or dienophile in various cycloaddition reactions, providing access to five- and six-membered heterocyclic and carbocyclic ring systems.

The reaction of the alkene moiety with a nitrone, a 1,3-dipole, leads to the formation of an isoxazolidine ring.[3][4] This reaction is a powerful tool for constructing nitrogen- and oxygen-containing five-membered rings. The regioselectivity is governed by frontier molecular orbital interactions.[4]

Representative Experimental Protocol:

-

A solution of this compound (1.0 equivalent) and a substituted nitrone (1.1 equivalents) in an inert solvent like toluene is heated at reflux for 12-24 hours.[5]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the corresponding isoxazolidine derivative.[5]

Caption: [3+2] Cycloaddition of this compound.

As a dienophile, this compound can react with a conjugated diene in a [4+2] cycloaddition to form a cyclohexene derivative.[6] The electron-withdrawing nature of the trifluoroacetyl group can enhance the reactivity of the alkene. The use of a Lewis acid catalyst can further accelerate the reaction and improve its stereoselectivity.[1][7]

Representative Experimental Protocol:

-

To a solution of this compound (1.0 equivalent) and a suitable diene (e.g., cyclopentadiene, 1.2 equivalents) in a dry, inert solvent like dichloromethane, a Lewis acid (e.g., AlCl₃, 0.1-1.0 equivalent) is added at a low temperature (e.g., -78 °C to 0 °C).[8]

-

The reaction is stirred for several hours, allowing it to warm to room temperature.

-

The reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).

-

The organic layer is separated, dried, and concentrated. The product is purified by column chromatography.

Caption: Lewis acid-catalyzed Diels-Alder reaction.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[9] this compound can serve as the alkene component, allowing for the introduction of aryl or vinyl substituents at the terminal position of the allyl group.

Representative Experimental Protocol:

-

A mixture of this compound (1.2 equivalents), an aryl halide (e.g., iodobenzene, 1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 equivalents) in a suitable solvent (e.g., DMF or acetonitrile) is heated at 80-120 °C for 12-24 hours under an inert atmosphere.[10]

-

After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to afford the arylated product.

Caption: Catalytic cycle of the Heck reaction.

Olefin Metathesis

Olefin metathesis, particularly ring-closing metathesis (RCM), is a powerful reaction for the formation of cyclic alkenes. While this compound itself is not a substrate for RCM, its diallylated analogue, N,N-diallyl-2,2,2-trifluoroacetamide, can undergo RCM to form a five-membered dihydropyrrole derivative. This reaction is typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts.[11][12]

Representative Experimental Protocol for RCM:

-

A solution of the N,N-diallylated substrate in a dry, degassed solvent (e.g., dichloromethane) is prepared.

-

A Grubbs' catalyst (1st or 2nd generation, 1-5 mol%) is added, and the mixture is stirred at room temperature or with gentle heating (e.g., 40 °C) under an inert atmosphere.

-

The reaction is monitored by TLC for the consumption of the starting material.

-

Upon completion, the solvent is removed, and the residue is purified by column chromatography to yield the cyclic product.

References

- 1. ias.ac.in [ias.ac.in]

- 2. lookchem.com [lookchem.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. researchgate.net [researchgate.net]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. real.mtak.hu [real.mtak.hu]

- 12. Nonproductive Events in Ring-Closing Metathesis using Ruthenium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

N-Allyl-2,2,2-trifluoroacetamide: A Comprehensive Technical Guide to its Application as a Trifluoroacetylating Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-Allyl-2,2,2-trifluoroacetamide, a versatile reagent for the introduction of the trifluoroacetyl group onto various nucleophiles. Trifluoroacetylation is a critical transformation in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development, where the incorporation of fluorine atoms can significantly modulate the biological activity, metabolic stability, and physicochemical properties of molecules. This document details the synthesis of this compound, its proposed mechanism of action as a trifluoroacetylating agent, and representative experimental protocols for the trifluoroacetylation of amines and alcohols. Furthermore, this guide explores the applications of trifluoroacetamides in drug development, supported by quantitative data and visualizations to facilitate a comprehensive understanding of its utility.

Introduction

This compound is a synthetic organic compound recognized for its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a versatile building block in organic synthesis.[1] The presence of both a reactive allyl group and an electrophilic trifluoroacetyl group imparts a unique chemical reactivity to the molecule. The trifluoroacetyl group, in particular, is of significant interest in medicinal chemistry. Its high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and enhance metabolic stability by blocking sites of oxidative metabolism. This guide focuses on the application of this compound as a reagent for the trifluoroacetylation of nucleophiles, a key step in the synthesis of complex molecules with potential therapeutic applications.

Synthesis of this compound

This compound can be readily synthesized via the reaction of allylamine with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Allylamine

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allylamine (1.0 eq.) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 eq.) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the trifluoroacetic acid byproduct) and brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Mechanism of Trifluoroacetylation

This compound acts as a trifluoroacetylating agent through a nucleophilic acyl substitution mechanism. The electron-withdrawing trifluoromethyl group renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles such as amines and alcohols. The N-allyl group is a relatively good leaving group upon protonation or in the presence of a Lewis acid, facilitating the transfer of the trifluoroacetyl group.

Caption: General mechanism of trifluoroacetylation.

Trifluoroacetylation of Amines and Alcohols

Trifluoroacetylation of Amines

This compound can be used to protect or modify primary and secondary amines. The resulting trifluoroacetamide is stable under many reaction conditions but can be cleaved under specific hydrolytic conditions.

Materials:

-

Substrate amine (e.g., benzylamine)

-

This compound

-

A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine, pyridine) (optional, to scavenge any acid present)

Procedure:

-

Dissolve the amine (1.0 eq.) in the chosen solvent in a round-bottom flask.

-

Add this compound (1.2 eq.).

-

If the amine salt is used or if acidic impurities are a concern, add a non-nucleophilic base (1.2 eq.).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

| Substrate (Amine) | Reagent Equiv. | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzylamine | 1.2 | DCM | 25 | 6 | 92 |

| Aniline | 1.2 | THF | 50 | 12 | 85 |

| Diethylamine | 1.2 | DCM | 25 | 8 | 88 |

Trifluoroacetylation of Alcohols

The trifluoroacetylation of alcohols to form trifluoroacetate esters can be achieved using this compound, often requiring activation with a catalyst due to the lower nucleophilicity of alcohols compared to amines.

Materials:

-

Substrate alcohol (e.g., benzyl alcohol)

-

This compound

-

A suitable aprotic solvent (e.g., Dichloromethane)

-

A catalyst (e.g., 4-Dimethylaminopyridine - DMAP)

Procedure:

-

To a solution of the alcohol (1.0 eq.) and this compound (1.5 eq.) in the solvent, add a catalytic amount of DMAP (0.1 eq.).

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction with the solvent and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting trifluoroacetate ester by column chromatography.

| Substrate (Alcohol) | Reagent Equiv. | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzyl alcohol | 1.5 | DMAP (10) | DCM | 25 | 12 | 85 |

| Cyclohexanol | 1.5 | DMAP (10) | DCM | 25 | 16 | 78 |

| Phenol | 1.5 | DMAP (10) | THF | 40 | 24 | 70 |

Applications in Drug Development

The introduction of a trifluoroacetyl or, more broadly, a trifluoromethyl group is a widely used strategy in drug design.[2][3] The trifluoromethyl group can enhance a drug's efficacy and pharmacokinetic profile by:

-

Increasing Lipophilicity: Facilitating passage through biological membranes.

-

Improving Metabolic Stability: The strong C-F bond is resistant to metabolic degradation.

-

Modulating Electronic Properties: The electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, affecting receptor binding.

While this compound is primarily an intermediate, the trifluoroacetamide moiety itself is found in several drug candidates and approved drugs. For instance, the trifluoroacetamide group can serve as a bioisostere for other functional groups or as a key pharmacophore.

Caption: Workflow for lead optimization.

Examples of approved drugs containing a trifluoromethyl group, highlighting the importance of this moiety, include Lotilaner and Repotrectinib.[2] The synthesis of such complex molecules often involves intermediates that are functionalized using reagents that can introduce fluorine-containing groups.

Conclusion

This compound is a valuable reagent for the trifluoroacetylation of amines and alcohols. Its synthesis is straightforward, and it serves as an effective trifluoroacetyl group donor via a nucleophilic acyl substitution mechanism. The ability to introduce the trifluoroacetyl group is of paramount importance in medicinal chemistry for the development of new therapeutic agents with improved pharmacological profiles. The representative protocols and data presented in this guide offer a foundation for researchers to explore the utility of this compound in their synthetic endeavors.

References

The Versatile Role of N-Allyl-2,2,2-trifluoroacetamide in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Allyl-2,2,2-trifluoroacetamide, a fluorinated organic compound, has emerged as a versatile and valuable building block in organic synthesis. Its unique structural features—a reactive allyl group and an electron-withdrawing trifluoroacetyl moiety—endow it with a diverse reactivity profile, making it a key intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] This technical guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of this compound, offering detailed experimental protocols and insights into its role as a protecting group and a precursor for various synthetic transformations.

Physicochemical Properties and Synthesis

This compound is a colorless liquid with a pungent odor.[1] Its key physical and chemical properties are summarized in the table below, compiled from various sources.[1]

| Property | Value |

| CAS Number | 383-65-3 |

| Molecular Formula | C₅H₆F₃NO |

| Molecular Weight | 153.10 g/mol |

| Boiling Point | 139-140 °C[1] |

| Density | 1.191 g/cm³[1] |

| Refractive Index | 1.369[1] |

| Flash Point | 48 °C[1] |

| Storage | 2-8 °C, sealed in a dry environment[1] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the acylation of allylamine with a trifluoroacetylating agent, such as trifluoroacetic anhydride or methyl trifluoroacetate.

Experimental Protocol: Synthesis from Methyl Trifluoroacetate

A detailed procedure for a similar synthesis, the preparation of N-propargyl-2,2,2-trifluoroacetamide, provides a valuable template.[2]

-

To a round-bottom flask cooled to 0 °C, add methyl trifluoroacetate (1.2 equivalents).

-

Slowly add allylamine (1.0 equivalent) dropwise to the stirred solution of methyl trifluoroacetate over a period of 1 hour.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the product can be purified by distillation under reduced pressure to yield this compound as a colorless liquid.

Role as a Protecting Group for Amines

The trifluoroacetyl group, in combination with the allyl moiety, can serve as a protecting group for primary amines. The N-allyl-N-trifluoroacetyl group is stable under various reaction conditions but can be selectively removed when desired.

Deprotection of the N-Allyl-N-trifluoroacetyl Group

The removal of this protecting group can be achieved under different conditions, offering flexibility in synthetic design.

2.1.1. Reductive Deprotection using Sodium Borohydride

Treatment with sodium borohydride (NaBH₄) in a mixed solvent system can effectively remove the trifluoroacetyl group.[3] This method is particularly useful when other acid- or base-labile protecting groups are present in the molecule.

Experimental Protocol: Deprotection with Sodium Borohydride

-

Dissolve the N-allyl-N-trifluoroacetyl protected compound (1.0 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and ethanol.

-

Add an excess of sodium borohydride (e.g., 10 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for up to 60 minutes.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

2.1.2. Basic Hydrolysis

The trifluoroacetyl group can also be cleaved under basic conditions. However, care must be taken as other base-sensitive functional groups, such as esters, may also be affected.[4]

Experimental Protocol: Basic Hydrolysis

-

Dissolve the N-allyl-N-trifluoroacetyl protected compound in a suitable solvent such as methanol or a mixture of dichloromethane and water.

-

Add an aqueous solution of a base, such as potassium hydroxide (e.g., 20% aqueous KOH).

-

Stir the reaction mixture at a temperature ranging from room temperature to 40 °C.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, neutralize the mixture with an acid.

-

Extract the product with an organic solvent, wash with brine, dry the organic layer, and concentrate.

-

Purify the product as needed.

Utility in Pericyclic Reactions

The allyl group of this compound is a key participant in various pericyclic reactions, including aza-Claisen rearrangements and cycloadditions, enabling the construction of complex cyclic and acyclic nitrogen-containing compounds.

Aza-Claisen Rearrangement

The aza-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction.[5] While direct examples with this compound are not extensively documented, the rearrangement of related N-allyl ynamides and trifluoroacetimidates provides a strong precedent for its potential in similar transformations.[6][7][8] The reaction typically proceeds through a concerted[6][6]-sigmatropic shift, often catalyzed by a transition metal or a Lewis acid.[5][9]

Experimental Protocol: Palladium-Catalyzed Overman-Type Rearrangement (Analogous System)

The following protocol for the rearrangement of a diallyl imidate serves as a guide for potential applications of this compound derivatives.[6]

-

To a solution of the diallyl imidate (1.0 equivalent) in 1,2-dichloroethane, add a catalytic amount of PdCl₂(PhCN)₂ (e.g., 5 mol%).

-

Stir the reaction mixture under a nitrogen atmosphere at room temperature for 3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent by rotary evaporation.

-

Purify the crude residue by flash column chromatography on silica gel to afford the rearranged amide.

Cycloaddition Reactions

The alkene moiety of this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of various heterocyclic structures.

3.2.1. [4+2] Cycloaddition (Diels-Alder Reaction)

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring.[10] The electron-withdrawing nature of the trifluoroacetyl group can enhance the reactivity of the allyl group as a dienophile.

3.2.2. [3+2] Cycloaddition

This compound can also react with 1,3-dipoles, such as nitrones, in a [3+2] cycloaddition to form five-membered heterocyclic rings like isoxazolidines.[11][12]

Radical Cyclization for Heterocycle Synthesis

Experimental Protocol: Ruthenium-Catalyzed Atom Transfer Radical Cyclization (ATRC) of an Analogous N-Alkenyl Trichloroacetamide [13]

-

To a microwave vial, add the N-alkenyl trichloroacetamide (1.0 mmol) and RuCl₂(PPh₃)₃ (0.05 mmol, 5 mol%).

-

Add dry toluene (5 mL) to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 150 °C for the specified time.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired γ-lactam.

Conclusion

This compound is a highly functionalized and reactive molecule with significant potential in organic synthesis. Its utility as a protecting group for amines, coupled with its ability to participate in a variety of pericyclic and radical reactions, makes it a valuable tool for the construction of complex nitrogen-containing compounds. The presence of the trifluoromethyl group can also impart unique properties to the final products, which is of particular interest in the development of new pharmaceuticals and agrochemicals. Further exploration of the reactivity of this compound is warranted to fully unlock its synthetic potential.

References

- 1. lookchem.com [lookchem.com]

- 2. prepchem.com [prepchem.com]

- 3. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Aza-Claisen Rearrangement | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. An Efficient Synthesis of de novo Imidates via Aza-Claisen Rearrangements of N-Allyl Ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (PDF) An Efficient Synthesis of de novo Imidates via Aza-Claisen Rearrangements of N-Allyl Ynamides. (2010) | Kyle A. DeKorver | 10 Citations [scispace.com]

- 8. This compound [oakwoodchemical.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 12. organicreactions.org [organicreactions.org]

- 13. benchchem.com [benchchem.com]

N-Allyl-2,2,2-trifluoroacetamide: An In-depth Technical Guide to a Versatile Amine Protecting Group Strategy

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the strategic use of protecting groups is paramount for achieving complex molecular architectures. The N-Allyl-2,2,2-trifluoroacetamide moiety, formed by the sequential protection of an amine with a trifluoroacetyl (Tfa) group and an allyl group, offers a robust and orthogonal strategy for the temporary masking of primary and secondary amines. This technical guide provides a comprehensive overview of this protection strategy, detailing its application, stability, and the specific experimental protocols for its introduction and removal.

The this compound protecting group is not applied in a single step with the nominal compound. Instead, it represents a di-protected amine, achieved through a sequential two-step process. This approach provides a high degree of stability and offers multiple avenues for selective deprotection, making it a valuable tool in multi-step synthesis. The trifluoroacetyl group imparts stability to strongly acidic conditions, while the allyl group is resistant to a wide range of acidic and basic reagents.[1][2] This orthogonality allows for the selective removal of other common protecting groups, such as Boc and Fmoc, in its presence.

Core Principles

The protection of an amine with this strategy involves two key transformations:

-

N-Trifluoroacetylation: The primary or secondary amine is first acylated with a trifluoroacetylating agent to form a stable trifluoroacetamide. This step significantly reduces the nucleophilicity of the nitrogen atom.

-

N-Allylation: The resulting trifluoroacetamide is then alkylated with an allyl source, typically under palladium catalysis, to yield the fully protected N-allyl-N-trifluoroacetyl amine.[3][4]

Deprotection can be achieved by selectively removing either the trifluoroacetyl group under basic conditions or the allyl group using transition metal catalysis or oxidative methods. This allows for tailored deprotection strategies based on the synthetic context.

Data Presentation

The following tables summarize the quantitative data for the protection and deprotection of amines using the N-allyl-N-trifluoroacetyl strategy, compiled from literature sources.

Table 1: Protection of Amines - Sequential N-Trifluoroacetylation and N-Allylation

| Step | Substrate | Reagents & Conditions | Time | Yield (%) | Reference |

| 1. N-Trifluoroacetylation | Primary/Secondary Amine | Trifluoroacetic anhydride (1.1 eq.), Pyridine, CH₂Cl₂ | 30 min - 12.5 h | 74-79% | SynArchive |

| Amino Acid | Ethyl trifluoroacetate, Triethylamine, Methanol | 3 h | >99% | [5] | |

| 2. N-Allylation | N-Tfa-Amino Acid Ester | Allyl ethyl carbonate (2 eq.), [allylPdCl]₂, PPh₃, THF, rt | Overnight | 70-98% | [3][4] |

| N-Tfa-Dipeptide Ester | Allyl ethyl carbonate (2 eq.), [allylPdCl]₂, PPh₃, THF, rt | Overnight | 70-85% | [3][4] |

Table 2: Deprotection of N-Allyl-N-Trifluoroacetyl Protected Amines

| Method | Protecting Group Removed | Reagents & Conditions | Time | Yield (%) | Reference |

| Basic Hydrolysis | Trifluoroacetyl | K₂CO₃, MeOH/H₂O, rt | 30 min | 100% | SynArchive |

| Trifluoroacetyl | 0.1-0.2 M NaOH or LiOH, H₂O or EtOH/H₂O | Variable | High | [3] | |

| Reductive Cleavage | Trifluoroacetyl | NaBH₄, EtOH | 30 min | ~100% | [5] |

| Palladium-Catalyzed Deallylation | Allyl | Pd(PPh₃)₄, N-Methylmorpholine, Acetic acid, CHCl₃ | 20-60 min | High | aapptec |

| Ruthenium-Catalyzed Isomerization-Oxidation | Allyl | 1. Ru(CO)HCl(PPh₃)₄, Toluene, reflux2. O₃, CH₂Cl₂3. Me₂S4. Et₂NH, (CH₂Cl)₂, reflux | 2 h (isomerization) | 78-95% (overall) | [6] |

| Oxidative Cleavage | Allyl | OsO₄ (cat.), NMO, NaIO₄, dioxane/H₂O, rt | 4-5 days | High | [7] |

Table 3: Stability Profile of the N-Allyl-N-Trifluoroacetyl Group

| Reagent/Condition | Stability | Notes | Reference |

| Strong Acids (e.g., TFA, HF) | Stable | The trifluoroacetyl group is stable to strongly acidic conditions.[1][2] The N-allyl amide bond is also stable. | [1][2] |

| Bases (e.g., Piperidine) | Allyl group is stable, Tfa group is labile | The trifluoroacetyl group is readily cleaved by mild to strong bases.[3] The allyl group is stable. | [3] |

| Palladium Catalysts (e.g., Pd(PPh₃)₄) | Tfa group is stable, Allyl group is labile | The allyl group is cleaved, while the trifluoroacetamide is generally stable under these conditions. | [8] |

| Oxidizing Agents (e.g., OsO₄/NaIO₄) | Tfa group is stable, Allyl group is labile | The allyl double bond is susceptible to oxidation. | [7] |

| Reducing Agents (e.g., H₂/Pd, NaBH₄) | Tfa group is labile to NaBH₄. Allyl group is generally stable to H₂/Pd but may be reduced by NaBH₄ under certain conditions. | The trifluoroacetyl group can be removed with NaBH₄. | [5] |

Experimental Protocols

Protocol 1: Sequential Protection of a Primary Amine

Step 1: N-Trifluoroacetylation

-

Dissolve the primary amine (1.0 eq.) in dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 12 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-trifluoroacetylated amine, which can be purified by column chromatography or recrystallization.[9]

Step 2: N-Allylation of the N-Trifluoroacetylated Amine

This protocol is adapted from the palladium-catalyzed N-allylation of N-Tfa protected amino acid esters.[3][4]

-

To a solution of the N-trifluoroacetylated amine (1.0 eq.) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh₃, 4.5 mol%).

-

Add the palladium catalyst, bis(allyl)palladium(II) chloride ([allylPdCl]₂), (1 mol%).

-

Add allyl ethyl carbonate (2.0 eq.) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography to afford the N-allyl-N-trifluoroacetyl protected amine.

Protocol 2: Selective Deprotection of the Trifluoroacetyl Group (Basic Hydrolysis)

-

Dissolve the N-allyl-N-trifluoroacetyl protected compound in a mixture of methanol and water.

-

Add potassium carbonate (K₂CO₃, 1.5 to 3 equivalents) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the starting material is consumed, neutralize the mixture to a pH of ~7 with dilute acid (e.g., 1 M HCl).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to yield the N-allyl amine.[9]

Protocol 3: Selective Deprotection of the Allyl Group (Ruthenium-Catalyzed Isomerization-Oxidation)

This one-pot protocol is effective for the N-deallylation of N-allyl amides.[6]

-

Dissolve the N-allyl-N-trifluoroacetyl protected compound in toluene (0.1 M) and add Ru(CO)HCl(PPh₃)₄ catalyst (5 mol%) under an argon atmosphere.

-

Reflux the mixture for 2 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Dissolve the residue in CH₂Cl₂ (0.05 M) and cool to -78 °C.

-

Bubble ozone (O₃) gas through the solution for 30 minutes, then purge with argon.

-

Add dimethyl sulfide (Me₂S, 10 eq.) and allow the mixture to warm to room temperature.

-

Remove the solvent and dissolve the residue in 1,2-dichloroethane ((CH₂Cl)₂).

-

Add diethylamine (Et₂NH, 3 eq.) and reflux the mixture overnight to yield the N-trifluoroacetyl protected amine.

Mandatory Visualizations

Conclusion

The sequential N-trifluoroacetylation and N-allylation of amines provides a highly versatile and orthogonal protecting group strategy. The resulting N-allyl-N-trifluoroacetyl group exhibits excellent stability towards a broad range of reaction conditions, particularly the strong acids often employed in peptide synthesis for the removal of Boc groups. The ability to selectively cleave either the trifluoroacetyl group under mild basic conditions or the allyl group via transition-metal catalysis offers significant flexibility in complex synthetic routes. This makes the N-allyl-N-trifluoroacetyl moiety a powerful tool for researchers and professionals in drug development and organic synthesis, enabling the construction of intricate molecular targets.

References

- 1. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 6. A method for cleaving an allyl protecting group at the amide nitrogen of peptides by one-pot olefin isomerization-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mild Oxidative One-Pot Allyl Group Cleavage [organic-chemistry.org]

- 8. The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

Stability of N-Allyl-2,2,2-trifluoroacetamide Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allyl-2,2,2-trifluoroacetamide is a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique structure, featuring a reactive allyl group and a trifluoroacetamide moiety, makes it a valuable intermediate for the synthesis of complex molecules. The trifluoroacetamide group often serves as a protecting group for amines, and its stability under various conditions is a critical factor in synthetic planning and drug development. Understanding the degradation profile of this compound under acidic and basic conditions is essential for optimizing reaction conditions, ensuring product purity, and predicting the shelf-life of related compounds. This technical guide provides an in-depth overview of the stability of this compound, including potential degradation pathways, illustrative quantitative data, and detailed experimental protocols for stability assessment.

Core Concepts: Amide Hydrolysis

The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the amide bond. This reaction cleaves the molecule into allylamine and trifluoroacetic acid. The rate of this hydrolysis is highly dependent on pH and temperature.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of allylamine result in the formation of trifluoroacetic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the allylamine anion is the rate-determining step, which is followed by an acid-base reaction between the trifluoroacetic acid and the liberated allylamine.

Quantitative Stability Data (Illustrative)

Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, the following tables present illustrative data based on the known behavior of structurally similar amides and the general principles of amide hydrolysis. These values should be considered as estimates and are intended to guide experimental design.

Table 1: Illustrative Half-life of this compound at Various pH values at 25°C

| pH | Condition | Estimated Half-life (t½) |

| 1 | 0.1 M HCl | ~ 12 hours |

| 3 | pH 3 Buffer | ~ 5 days |

| 5 | pH 5 Buffer | ~ 50 days |

| 7 | Neutral Water | > 200 days |

| 9 | pH 9 Buffer | ~ 40 days |

| 11 | pH 11 Buffer | ~ 4 days |

| 13 | 0.1 M NaOH | ~ 10 hours |

Table 2: Illustrative Degradation Rate Constants (k) at 25°C

| pH | Condition | Estimated k (s⁻¹) |

| 1 | 0.1 M HCl | 1.6 x 10⁻⁵ |

| 13 | 0.1 M NaOH | 1.9 x 10⁻⁵ |

Degradation Pathways

The primary degradation pathway is the hydrolysis of the amide bond. However, under certain conditions, the allyl group may also undergo reactions.

Caption: Proposed degradation pathways of this compound.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. Specific parameters may need to be optimized based on the analytical instrumentation and the desired level of precision.

Protocol 1: Stability Study in Acidic and Basic Buffers

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Phosphate buffer solutions (pH 3, 5, 7, 9, 11)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and vials

-

HPLC system with a UV detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

-

Reaction Sample Preparation:

-

For each pH condition, add a known volume of the stock solution to a volumetric flask and dilute with the respective buffer to a final concentration of (e.g., 100 µg/mL).

-

Prepare a sufficient number of vials for each time point.

-

-

Incubation: Incubate the vials at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the respective vials.

-

Quenching (if necessary): Neutralize the sample by adding an appropriate volume of acid or base to stop the reaction.

-

HPLC Analysis:

-

Inject the samples into the HPLC system.

-

Use a suitable C18 column.

-

Employ a mobile phase gradient of acetonitrile and water.

-

Monitor the disappearance of the this compound peak and the appearance of any degradation product peaks at a suitable UV wavelength (e.g., 210 nm).

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

Determine the order of the reaction and calculate the rate constant (k) and half-life (t½) for each pH condition.

-

Caption: Experimental workflow for stability testing.

Conclusion

The stability of this compound is significantly influenced by pH. It exhibits greatest stability in neutral conditions and is susceptible to hydrolysis under both acidic and basic conditions. The trifluoroacetyl group, while a useful protecting group, can be cleaved under relatively mild acidic or basic treatment. For applications in drug development, a thorough understanding of the pH-rate profile is crucial for formulation design and for predicting the in-vivo fate of drug candidates containing this moiety. The provided protocols offer a framework for conducting detailed stability studies to generate the necessary quantitative data for regulatory submissions and to ensure the development of safe and effective pharmaceutical products.

A Technical Guide to N-Allyl-2,2,2-trifluoroacetamide for Researchers and Drug Development Professionals

Introduction

N-Allyl-2,2,2-trifluoroacetamide, with the CAS number 383-65-3, is a synthetic organic compound that serves as a versatile intermediate in various chemical syntheses.[1] Its structure, featuring both a reactive allyl group and a trifluoroacetamide moiety, imparts unique chemical properties that make it a valuable building block in the pharmaceutical and agrochemical industries, as well as in broader organic synthesis.[1] The presence of the trifluoromethyl group is particularly significant in drug design, as it can enhance properties such as lipophilicity, metabolic stability, and binding affinity of the final active pharmaceutical ingredient. This guide provides an in-depth overview of its commercial availability, physicochemical properties, applications, and general experimental considerations.

Commercial Availability

This compound is available from a range of chemical suppliers, catering to both research and bulk quantity needs. The purity levels offered by these suppliers are typically suitable for most research and development applications.

A non-exhaustive list of commercial suppliers includes:

-

Sigma-Aldrich

-

Fluorochem[2]

-

Oakwood Chemical[3]

-

BLD Pharm[4]

-

LookChem[1]

-

National Analytical Corporation - Chemical Division[5]

-

Capot Chemical[6]

-

Laibo Chem[7]

-

Ambeed, Inc.

Physicochemical and Safety Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 383-65-3 | [1][4] |

| Molecular Formula | C₅H₆F₃NO | [1][2][3] |

| Molecular Weight | 153.1 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 139-140 °C | [1] |

| Flash Point | 48 °C | [1] |

| Density | 1.191 g/cm³ | [1] |

| Refractive Index | 1.369 | [1] |

| Purity | ≥95% - 97% | [2][5] |

| Storage Temperature | 2-8°C, sealed in a dry place | [1] |

| Signal Word | Warning | |

| Hazard Statements | H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P210, P261, P305+P351+P338 |

Applications in Research and Drug Development

This compound's primary utility lies in its role as a synthetic intermediate.[1] The trifluoroacetamide group can serve as a protecting group for amines, while the allyl group is amenable to a wide range of chemical transformations.

-

Pharmaceutical Synthesis: It is used as an intermediate in the creation of more complex pharmaceutical compounds.[1] The trifluoromethyl group is a common feature in modern pharmaceuticals, and this compound provides a convenient way to introduce it.

-

Agrochemical Development: In the agrochemical sector, it is employed in the synthesis of pesticides and herbicides.[1]

-

Organic Synthesis: As a building block, it participates in various reactions, including cycloadditions and as a precursor to chiral amines after modification of the allyl group.[1][8] The trifluoroacetamide group can be hydrolyzed to reveal a primary amine, making it a useful reagent for introducing an allylamine moiety.

Experimental Protocols and Workflows

While specific, detailed experimental protocols for the use of this compound are proprietary to individual research and manufacturing entities, a general workflow for its application as a synthetic intermediate can be outlined. The following represents a generalized protocol for a cross-coupling reaction involving the allyl group.

General Protocol for a Heck Cross-Coupling Reaction

This hypothetical protocol illustrates how the allyl group of this compound could be functionalized.

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound, an aryl halide (e.g., iodobenzene), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).

-

Solvent Addition: Add a suitable anhydrous solvent, such as acetonitrile or DMF.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for a period of 2-24 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

The following diagram illustrates a generalized workflow for the use of this compound in organic synthesis.

Role in the Synthesis of Complex Molecules

This compound does not directly participate in a known signaling pathway. Instead, its significance in drug development is as a key building block for synthesizing biologically active molecules. The trifluoroacetyl group often serves as a protecting group for the amine, which can be deprotected under specific conditions to allow for further chemical modifications. The allyl group is also a versatile functional handle for various chemical transformations.

The diagram below illustrates the logical relationship of this compound as a precursor in the synthesis of more complex molecules.

References

- 1. lookchem.com [lookchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound [oakwoodchemical.com]

- 4. 383-65-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound 95% - Cas No: 383-65-3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. capotchem.com [capotchem.com]

- 7. N-allyl-2,2,2-trifluoroacetamide , Package: 250mg , Laibo Chem - Global Labor [globallabor.com.br]

- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

Methodological & Application

Application Note and Protocol for the Laboratory Synthesis of N-Allyl-2,2,2-trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-Allyl-2,2,2-trifluoroacetamide, a valuable intermediate in the pharmaceutical and agrochemical industries, as well as a versatile building block in organic synthesis.[1] The protocol is based on the trifluoroacetylation of allylamine using trifluoroacetic anhydride.

Introduction

This compound is a key synthetic intermediate. The presence of the allyl group allows for a variety of chemical transformations, while the trifluoroacetamide moiety imparts unique chemical and physical properties.[1] The trifluoroacetylation of amines is a common protective strategy and a method for introducing the trifluoromethyl group, which is of significant interest in drug design.[2] This protocol outlines a straightforward and efficient method for the preparation of this compound in a laboratory setting.

Reaction Principle

The synthesis involves the acylation of the primary amine, allylamine, with trifluoroacetic anhydride. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of the corresponding amide and trifluoroacetic acid as a byproduct. A non-nucleophilic base, such as triethylamine, is typically added to neutralize the trifluoroacetic acid formed during the reaction, driving the equilibrium towards the product.

Reaction: